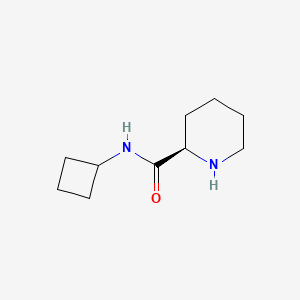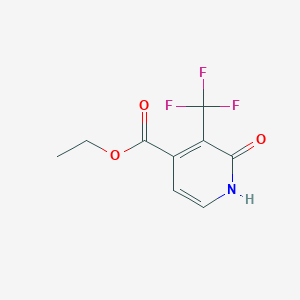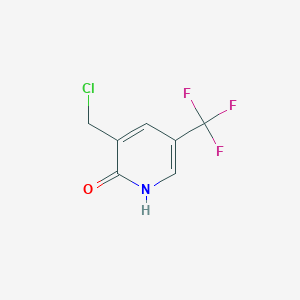
(2R)-N-cyclobutylpiperidine-2-carboxamide
Overview
Description
“(2R)-N-cyclobutylpiperidine-2-carboxamide”, also known as CPP, is a cyclic compound. It has the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol .
Molecular Structure Analysis
The molecular structure of CPP consists of a cyclobutyl group attached to a piperidine ring via a nitrogen atom, with a carboxamide group attached to the 2-position of the piperidine ring .Physical And Chemical Properties Analysis
CPP is a solid compound with a molecular weight of 182.26 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental data.Scientific Research Applications
Immunology: Enhancing Immune Regulation
(2R)-N-cyclobutylpiperidine-2-carboxamide: may play a role in immunological research, particularly in the study of immune regulation. It could be involved in the modulation of the IL-2/IL-2R system , which is crucial for the normal function of the immune system. This system is not only a trophic factor for lymphocytes but is also critical for immune regulation through its effects on regulatory T cells (Treg cells) .
Oncology: Cancer Treatment and Immunotherapy
In cancer research, (2R)-N-cyclobutylpiperidine-2-carboxamide might be investigated for its potential to target the IL-2/IL-2R interactions within the tumor microenvironment. This could lead to the development of new therapeutic strategies that balance anti-tumor activity with regulatory T-cell expansion, optimizing cancer treatment outcomes .
Biochemistry: Protein Interaction Studies
The compound could be used in biochemistry for studying protein interactions, especially those involving cytokines like IL-2 and their receptors. Understanding these interactions is fundamental for deciphering the signaling pathways that regulate cellular growth, death, and immune function .
Molecular Biology: Gene Expression Profiling
In molecular biology, (2R)-N-cyclobutylpiperidine-2-carboxamide may be useful in gene expression profiling, particularly in Treg cells. It could help identify genes important for cell growth and death, providing insights into the molecular mechanisms of immune responses .
Pharmacology: Drug Development
This compound might have applications in pharmacology, particularly in the development of biopharmaceutical products. It could serve as a lead molecule in the discovery research phase, where its action on immune cells could be explored for therapeutic purposes .
Translational Medicine: Adoptive Treg Therapy
Finally, in translational medicine, (2R)-N-cyclobutylpiperidine-2-carboxamide could be significant in the development of adoptive Treg therapy. Research could focus on defining critical factors for successful therapy and developing clinically applicable protocols .
Safety and Hazards
properties
IUPAC Name |
(2R)-N-cyclobutylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-8-4-3-5-8)9-6-1-2-7-11-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVREDIUQYKSF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















